Technical Guide: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Technical Guide: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
[1][2][3]
Executive Summary & Medicinal Context
This technical guide details the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a pharmacophore of significant interest in medicinal chemistry due to its structural homology with bioactive quinazolinones. Derivatives of this scaffold exhibit potent antibacterial (specifically against MRSA) , anti-inflammatory , and anticancer properties.
The synthesis is approached through a convergent strategy, utilizing the benzoxazinone (acetanthranil) intermediate. This pathway is preferred over direct one-pot condensation for high-purity applications because it isolates the cyclized core before introducing the amine, minimizing side reactions such as di-acylation or incomplete ring closure.
Retrosynthetic Analysis
To ensure high regioselectivity, the target molecule is disconnected at the N3–C2 and N3–C4 bonds. The logical precursors are 4-aminobenzoic acid (PABA) and the activated electrophile 2-methyl-4H-benzo[d][1,3]oxazin-4-one (acetanthranil), which is derived from anthranilic acid .
Figure 1: Retrosynthetic disconnection showing the convergent assembly via the benzoxazinone intermediate.
Experimental Methodology
Protocol A: The Two-Step "Acetanthranil" Route (Recommended for Purity)
This method separates the ring formation of the quinazolinone core from the amine condensation, allowing for the removal of unreacted anthranilic acid before the final step.
Step 1: Synthesis of 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil)
Reaction Logic: Acetic anhydride acts as both the solvent and the dehydrating agent, converting the amino acid into the thermodynamically stable benzoxazinone lactone.
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Reagents:
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Anthranilic acid: 13.7 g (0.1 mol)
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Acetic anhydride: 60 mL (Excess)
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Procedure:
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Place anthranilic acid in a 250 mL round-bottom flask (RBF).
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Add acetic anhydride.[1]
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Reflux the mixture for 60–120 minutes.
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Monitoring: Reaction is complete when the solid dissolves completely and the solution turns clear/amber.
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Isolation: Distill off excess acetic anhydride under reduced pressure. Alternatively, cool the mixture to 0°C; the product often crystallizes out. If not, wash the residue with dry hexane to remove traces of anhydride.
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Yield: ~80–90%.[2]
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Validation (Self-Check): The IR spectrum must show a sharp lactone carbonyl stretch at ~1750 cm⁻¹ , distinct from the carboxylic acid C=O of the starting material (~1680 cm⁻¹).
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Step 2: Condensation with 4-Aminobenzoic Acid
Reaction Logic: The amine of PABA attacks the electrophilic carbonyl of the benzoxazinone (ring opening), followed by thermal dehydration to re-close the ring as the quinazolinone.
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Reagents:
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Acetanthranil (from Step 1): 16.1 g (0.1 mol)
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4-Aminobenzoic acid (PABA): 13.7 g (0.1 mol)
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Solvent: Glacial Acetic Acid (50 mL) or Pyridine (for basic catalysis).
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Procedure:
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Mix Acetanthranil and PABA in glacial acetic acid in a 250 mL RBF.
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Reflux for 4–6 hours. Anhydrous conditions are preferred to prevent hydrolysis of the lactone back to anthranilic acid.
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Workup: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.
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Filter the solid and wash with water to remove acetic acid.
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Purification: Recrystallize from ethanol or DMF/water mixture.
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Characterization:
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Logic: Microwave irradiation provides rapid dielectric heating, accelerating the nucleophilic attack and dehydration steps, often reducing reaction times from hours to minutes.
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Reagents: Anthranilic acid (1 eq), PABA (1 eq), Acetic Anhydride (2 eq).
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Procedure:
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Mix all reagents in a microwave process vial.
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Irradiate at 300W (approx. 120–140°C) for 10–15 minutes.
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Workup: Triturate the resulting solid with methanol to remove unreacted reagents.
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Advantage: Solvent-free or minimal solvent usage; higher yields (85–95%).
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Mechanistic Pathway
The transformation proceeds via a nucleophilic acyl substitution followed by a cyclodehydration.
Figure 2: Mechanistic flow from the benzoxazinone intermediate to the final quinazolinone.
Detailed Mechanism:
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Nucleophilic Attack: The amino group of PABA attacks the C4 carbonyl of the benzoxazinone ring.
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Ring Opening: The C-O bond of the lactone cleaves, forming an N-(2-acetamidobenzoyl)-4-aminobenzoic acid intermediate.
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Recyclization: The amide nitrogen (from the original acetanthranil) attacks the ketone carbonyl (from the acetyl group), eliminating a water molecule to form the thermodynamically stable quinazolinone ring.
Characterization & Validation Data
Researchers should compare their isolated product against these standard spectral markers.
| Metric | Expected Value/Range | Structural Assignment |
| Melting Point | 278–282 °C | Indicates high purity and stable crystal lattice. |
| IR (KBr) | 3300–2500 cm⁻¹ (Broad) | O-H stretch of carboxylic acid (PABA moiety). |
| IR (KBr) | 1680–1700 cm⁻¹ (Sharp) | C=O stretch (Quinazolinone ring C4). |
| IR (KBr) | 1600–1620 cm⁻¹ | C=N stretch (Quinazolinone ring C2). |
| ¹H NMR (DMSO-d₆) | δ 2.1–2.4 (s, 3H) | Methyl group at C2 position. |
| ¹H NMR (DMSO-d₆) | δ 12.8–13.1 (s, 1H) | Carboxylic acid proton (Exchangeable with D₂O). |
| ¹H NMR (DMSO-d₆) | δ 7.5–8.2 (m, 8H) | Aromatic protons (Quinazolinone + Benzoic acid rings). |
Troubleshooting & Optimization
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Problem: Low Yield in Step 2.
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Cause: Hydrolysis of Acetanthranil.
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Solution: Ensure glacial acetic acid is anhydrous. If using pyridine, distill it over KOH before use.
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Problem: Sticky/Gummy Product.
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Cause: Incomplete removal of acetic anhydride or oligomerization.
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Solution: Recrystallize from DMF/Ethanol (1:1). The product is less soluble in ethanol than impurities.
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Problem: Incomplete Cyclization.
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Validation: IR shows split carbonyl peaks (amide + acid) rather than a unified quinazolinone peak.
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Solution: Increase reflux time or add a catalytic amount of anhydrous sodium acetate.
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References
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Al-Azzawi, A. M., & Hassan, A. S. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Global Pharma Technology , 10(3), 1-9. Link
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Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal , 10(3), 948-958. Link
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Bunce, R. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules , 24(19), 3568. Link
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Roopan, S. M., et al. (2008). Solvent-free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry , 86(11), 1019-1025. Link
